Cas no 920199-23-1 (5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide)

5-Fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide is a sulfonamide derivative with a structurally complex heterocyclic core, featuring a pyridazinone moiety linked to a fluorinated benzene ring. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its sulfonamide functional group, which is often associated with biological activity, particularly in enzyme inhibition. The presence of fluorine and methoxy substituents may enhance its metabolic stability and binding affinity. Its well-defined molecular structure allows for precise modification, making it valuable in medicinal chemistry research for targeted drug development. The compound's purity and synthetic reproducibility are critical for consistent performance in preclinical studies.
5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide structure
920199-23-1 structure
Product name:5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide
CAS No:920199-23-1
MF:C18H16FN3O4S
MW:389.40074634552
CID:5505404
PubChem ID:41247164

5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
    • AKOS024473706
    • 5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
    • 920199-23-1
    • F2873-0096
    • VU0503583-1
    • 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
    • 5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide
    • Inchi: 1S/C18H16FN3O4S/c1-22-18(23)10-8-15(20-22)12-3-6-14(7-4-12)21-27(24,25)17-11-13(19)5-9-16(17)26-2/h3-11,21H,1-2H3
    • InChI Key: BIAMKLUHPCSBDQ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C=CC=1OC)F)(NC1C=CC(C2C=CC(N(C)N=2)=O)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 389.08455534g/mol
  • Monoisotopic Mass: 389.08455534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 96.4Ų

5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide Pricemore >>

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Life Chemicals
F2873-0096-2μmol
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2873-0096-3mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2873-0096-5μmol
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
5μl
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Life Chemicals
F2873-0096-40mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
40mg
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Life Chemicals
F2873-0096-30mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2873-0096-20mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2873-0096-4mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2873-0096-10mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2873-0096-75mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2873-0096-1mg
5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide
920199-23-1 90%+
1mg
$54.0 2023-05-16

5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide Related Literature

Additional information on 5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide

5-Fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide (CAS No. 920199-23-1): An Overview

5-Fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide (CAS No. 920199-23-1) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, including a fluoro-substituted benzene ring, a methoxy group, and a pyridazinone moiety. These structural elements contribute to its biological activity and pharmacological properties.

The pyridazinone scaffold is a well-known pharmacophore in drug discovery, often associated with anti-inflammatory, antiviral, and anticancer activities. The presence of the fluoro and methoxy substituents on the benzene ring further modulates the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for its biological interactions.

Recent studies have highlighted the potential of 5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

In addition to its anti-inflammatory properties, 5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide has shown promise in cancer research. Preclinical studies have indicated that it can selectively target cancer cells by disrupting specific signaling pathways involved in cell proliferation and survival. A study published in Cancer Research reported that this compound exhibits potent antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells.

The sulfonamide group in the molecule plays a crucial role in its biological activity. Sulfonamides are known for their ability to interact with specific protein targets, such as dihydropteroate synthase (DHPS), which is essential for folate biosynthesis in bacteria and parasites. This property makes sulfonamides valuable in the development of antibiotics and antiparasitic agents. However, the unique combination of the sulfonamide group with the pyridazinone scaffold in 5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenylbenzene-1-sulfonamide offers a novel approach to targeting human enzymes involved in disease processes.

From a synthetic chemistry perspective, the preparation of 5-fluoro-2-methoxy-N-4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y l)phenylbenzene - 1 - sulfonamide involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. The synthesis typically begins with the formation of the sulfonamide linkage through a reaction between a sulfonyl chloride and an amine. Subsequent steps involve the introduction of the fluoro and methoxy substituents on the benzene ring and the formation of the pyridazinone moiety.

Pharmacokinetic studies have provided valuable insights into the behavior of 5-fluoro - 2 - methoxy - N - 4 - ( 1 - methyl - 6 - oxo - 1 , 6 - dihydropyridazin - 3 - yl ) phenylbenzene - 1 - sulfonamide in biological systems. These studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for further development as a therapeutic agent. The compound's high oral bioavailability and long half-life are particularly advantageous for chronic disease management.

In conclusion, 5-fluoro - 2 - methoxy - N - 4 - ( 1 - methyl - 6 - oxo - 1 , 6 - dihydropyridazin - 3 - yl ) phenylbenzene - 1 - sulfonamide (CAS No. 920199 - 23 - 1) represents a promising lead compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in areas such as anti-inflammatory therapy and cancer treatment. Ongoing studies are expected to uncover additional applications and optimize its use as a safe and effective therapeutic agent.

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